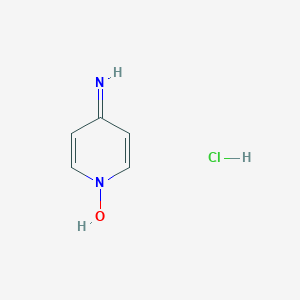

4-Aminopyridin-1-ium-1-olate hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-hydroxypyridin-4-imine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c6-5-1-3-7(8)4-2-5;/h1-4,6,8H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYMQFBKNOARCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=CC1=N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482722 | |

| Record name | AGN-PC-0OFPKS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1433-03-0 | |

| Record name | NSC285114 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AGN-PC-0OFPKS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

crystal structure of 4-aminopyridine N-oxide hydrochloride

An In-Depth Technical Guide on the Crystal Structure of 4-Aminopyridine N-Oxide Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the (C₅H₇N₂O⁺·Cl⁻), a compound of significant interest in medicinal chemistry. Synthesizing primary crystallographic data with procedural rationale, this document elucidates the synthesis, crystal growth, and definitive solid-state architecture as determined by single-crystal X-ray diffraction. Key structural features, including unit cell parameters, space group, and the intricate network of hydrogen bonds, are detailed. The guide further discusses the causality behind the experimental workflow and the profound implications of the structural data on drug development processes such as polymorphism screening, formulation design, and structure-activity relationship (SAR) studies. This document is structured to serve as a foundational reference for researchers engaged in the development of pyridine-based therapeutic agents.

Introduction: The Significance of 4-Aminopyridine N-Oxide Derivatives

4-Aminopyridine is a well-established potassium channel blocker, recognized for its therapeutic efficacy in improving walking in patients with multiple sclerosis.[1] The strategic modification of such active pharmaceutical ingredients (APIs) is a cornerstone of drug development, aiming to enhance properties like solubility, stability, and bioavailability. The introduction of an N-oxide moiety to the pyridine ring, yielding 4-aminopyridine N-oxide, fundamentally alters the molecule's electronic distribution and hydrogen bonding potential.

Formation of the hydrochloride salt by protonating the N-oxide oxygen further refines these properties, creating a system where intermolecular interactions are primed to play a dominant role in the solid state. A precise understanding of the three-dimensional atomic arrangement in the crystalline lattice is therefore not an academic formality, but a critical prerequisite for rational drug design. It provides the empirical foundation for computational modeling, aids in anticipating potential solid-state liabilities like polymorphism, and informs the development of stable, effective drug formulations.

Synthesis and Single-Crystal Growth

Synthesis Pathway

The preparation of 4-aminopyridine N-oxide hydrochloride is typically approached via a multi-step synthesis. A common route begins with the oxidation of pyridine to pyridine N-oxide, followed by nitration to produce 4-nitropyridine N-oxide. Subsequent reduction of the nitro group yields 4-aminopyridine N-oxide.[2]

Caption: Synthetic route to 4-aminopyridine N-oxide hydrochloride.

The final step involves dissolving the 4-aminopyridine N-oxide free base in a suitable solvent, such as ethanol, and treating it with a stoichiometric amount of hydrochloric acid to precipitate the salt.

Rationale for Single-Crystal Growth

The acquisition of high-quality single crystals is the most critical experimental prerequisite for a successful structure determination. The goal is to encourage molecules to pack in a highly ordered, repeating lattice, free from significant defects. For salts like 4-aminopyridine N-oxide hydrochloride, the slow evaporation technique is a proven and effective method.

Protocol: Slow Evaporation Crystallization

-

Solution Preparation: Prepare a saturated or near-saturated solution of the synthesized salt in a suitable solvent system (e.g., ethanol/water) at room temperature or slightly elevated temperature. The choice of solvent is critical; it must be one in which the compound has moderate solubility and which evaporates at a suitable rate.

-

Incubation: Filter the solution to remove any particulate matter and transfer it to a clean crystallization dish or vial.

-

Controlled Evaporation: Cover the container with a perforated film (e.g., Parafilm with small pinholes) to slow the rate of solvent evaporation.

-

Growth: Place the container in a vibration-free environment and allow it to stand undisturbed for several days to weeks. As the solvent evaporates, the solution becomes supersaturated, promoting the nucleation and growth of single crystals.

The deliberate choice of a slow evaporation rate is causal to obtaining diffraction-quality crystals; rapid precipitation often leads to polycrystalline powders or poorly ordered microcrystals unsuitable for this analysis.

Methodology: Single-Crystal X-ray Diffraction Workflow

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. The workflow is a systematic process designed to ensure data integrity and lead to an unambiguous structural model.

Sources

The Enigmatic Potassium Channel Blocker: An In-Depth Technical Guide to the Mechanism of Action of 4-Aminopyridine N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyridine N-oxide, a close structural analog of the well-characterized potassium channel blocker 4-aminopyridine, presents a compelling yet underexplored pharmacological profile. This technical guide synthesizes the current, albeit limited, understanding of its mechanism of action. The central hypothesis posits that 4-aminopyridine N-oxide primarily functions as a prodrug, undergoing in vivo reduction to the active moiety, 4-aminopyridine. Consequently, its ultimate effect on neuronal excitability is likely mediated by the established potassium channel blocking properties of its parent compound. This guide will delve into the physicochemical properties of 4-aminopyridine N-oxide, elaborate on the proposed prodrug mechanism, and provide detailed experimental protocols to rigorously test this hypothesis. Furthermore, we will explore the potential for intrinsic activity and offer a comprehensive framework for future research in this area.

Introduction: The 4-Aminopyridine Family and the N-Oxide Derivative

4-aminopyridine (4-AP) is a potent, non-selective blocker of voltage-gated potassium (Kv) channels, with a long history of use in both research and clinical settings.[1] Its ability to enhance neurotransmitter release and improve nerve impulse conduction in demyelinated axons has led to its investigation for various neurological disorders.[2][3][4] 4-Aminopyridine N-oxide, as its name suggests, is a derivative of 4-AP where the pyridine nitrogen has been oxidized. This seemingly minor chemical modification has significant implications for its physicochemical properties and, consequently, its biological activity. While 4-aminopyridine N-oxide has been identified as a genotoxic impurity in the synthesis of Dalfampridine (a sustained-release formulation of 4-AP), its own pharmacological profile remains largely uncharacterized.[5] This guide will proceed under the central working hypothesis that 4-aminopyridine N-oxide's primary mechanism of action is that of a prodrug to 4-AP.

Physicochemical Properties: A Tale of Two Molecules

The addition of an oxygen atom to the pyridine ring alters the electronic and steric properties of the molecule, influencing its solubility, polarity, and potential for biological interactions. A comparative analysis of the physicochemical properties of 4-aminopyridine and its N-oxide derivative is crucial for understanding its likely behavior in a biological system.

| Property | 4-Aminopyridine | 4-Aminopyridine N-Oxide | Rationale for Difference |

| Molecular Formula | C₅H₆N₂ | C₅H₆N₂O | Addition of an oxygen atom.[6][7] |

| Molecular Weight | 94.12 g/mol | 110.11 g/mol | Addition of an oxygen atom.[1][6] |

| pKa | 9.17 | Expected to be lower | The N-oxide group is electron-withdrawing, reducing the basicity of the exocyclic amino group. |

| LogP | 0.76 | Expected to be lower | The N-oxide group increases polarity, leading to lower lipophilicity. |

| Solubility | Soluble in water | Soluble in water and alcohol[8][9] | The polar N-oxide group enhances solubility in polar solvents. |

The Prodrug Hypothesis: A Reductive Pathway to Potassium Channel Blockade

The most plausible mechanism of action for 4-aminopyridine N-oxide is its in vivo conversion to 4-aminopyridine. This hypothesis is supported by the fact that N-oxides of nitrogen-containing xenobiotics can be metabolically reduced by enzymes such as cytochrome P450 and aldehyde oxidase.

Proposed Metabolic Conversion

The proposed metabolic pathway involves the enzymatic reduction of the N-oxide moiety to yield the parent amine, 4-aminopyridine.

Caption: Proposed metabolic reduction of 4-aminopyridine N-oxide.

The Ultimate Mechanism: 4-Aminopyridine's Block of Voltage-Gated Potassium Channels

Upon its formation, 4-aminopyridine exerts its effects by blocking voltage-gated potassium channels. The mechanism of 4-AP's action is well-documented and involves several key features:

-

Intracellular Site of Action: 4-AP crosses the cell membrane in its neutral form and then becomes protonated within the cytoplasm.[10] It is this cationic form that blocks the potassium channel from the intracellular side.

-

Open-Channel Block: 4-AP preferentially binds to and blocks potassium channels when they are in the open conformation.[10][11] This means that the blocking effect is more pronounced in neurons that are actively firing.

-

Pore Occlusion: The protonated 4-AP molecule physically occludes the inner pore of the channel, preventing the efflux of potassium ions.

-

Consequences of Blockade: By inhibiting the repolarizing potassium currents, 4-AP broadens the action potential. This has two main consequences:

-

It prolongs the depolarization of the presynaptic terminal, leading to an increased influx of calcium and enhanced neurotransmitter release.

-

In demyelinated axons, where potassium channels are exposed, 4-AP reduces the leakage of potassium ions, helping to restore action potential propagation.[12]

-

Caption: Mechanism of action of 4-aminopyridine.

Intrinsic Activity of 4-Aminopyridine N-Oxide: A Matter of Speculation

While the prodrug hypothesis is compelling, the possibility of 4-aminopyridine N-oxide possessing intrinsic activity at potassium channels cannot be entirely dismissed. However, it is likely that any such activity would be significantly weaker than that of 4-AP. The increased polarity and altered charge distribution of the N-oxide derivative may hinder its ability to traverse the cell membrane and interact with the intracellular binding site on the potassium channel. Direct experimental evidence is required to confirm or refute any intrinsic activity.

Experimental Protocols for Mechanistic Validation

To rigorously investigate the mechanism of action of 4-aminopyridine N-oxide, a series of well-defined experiments are necessary.

Protocol 1: In Vitro Metabolic Stability and Prodrug Conversion

Objective: To determine if 4-aminopyridine N-oxide is metabolized to 4-aminopyridine in a biological system.

Methodology:

-

Prepare Liver Microsomes: Isolate liver microsomes from a suitable animal model (e.g., rat, mouse, or human) using standard differential centrifugation techniques.

-

Incubation: Incubate 4-aminopyridine N-oxide (at a range of concentrations) with the liver microsomes in the presence of an NADPH-generating system.

-

Time-Course Sampling: Collect aliquots from the incubation mixture at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

-

Sample Analysis: Quench the reaction and analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentrations of both 4-aminopyridine N-oxide and 4-aminopyridine.

-

Data Analysis: Plot the concentration of 4-aminopyridine N-oxide and 4-aminopyridine over time to determine the rate of metabolism and the formation of the parent drug.

Protocol 2: Electrophysiological Characterization of Potassium Channel Blockade

Objective: To directly assess the potassium channel blocking activity of 4-aminopyridine N-oxide and compare it to 4-aminopyridine.

Methodology:

-

Cell Culture: Use a cell line that stably expresses a specific voltage-gated potassium channel subtype (e.g., HEK293 cells expressing Kv1.1 or Kv1.2).

-

Whole-Cell Patch-Clamp Recording:

-

Obtain whole-cell patch-clamp recordings from the transfected cells.

-

Use a voltage protocol to elicit potassium currents (e.g., depolarizing steps from a holding potential of -80 mV).

-

Establish a stable baseline recording of the potassium currents.

-

-

Drug Application: Perfuse the cells with increasing concentrations of 4-aminopyridine N-oxide and, in separate experiments, 4-aminopyridine.

-

Data Acquisition: Record the potassium currents at each drug concentration.

-

Data Analysis:

-

Measure the peak current amplitude at each concentration.

-

Plot the percentage of current inhibition against the drug concentration to generate a dose-response curve.

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) for both compounds to compare their potencies.

-

Caption: Experimental workflow for validating the mechanism of action.

Conclusion: Unraveling the Enigma

The mechanism of action of 4-aminopyridine N-oxide as a potassium channel blocker is, at present, largely inferred rather than definitively established. The available evidence strongly suggests that it functions as a prodrug, with its pharmacological effects being attributable to its in vivo reduction to 4-aminopyridine. However, the potential for intrinsic activity, though likely weak, remains an open question. The experimental protocols outlined in this guide provide a clear roadmap for researchers to elucidate the precise mechanism of this intriguing compound. A thorough understanding of its metabolic fate and direct channel interactions is essential for any future consideration of its therapeutic potential or for accurately assessing its toxicological risk as a pharmaceutical impurity.

References

- Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Pflügers Archiv: European Journal of Physiology.

- Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. Brain.

- Synthesis, Characterisation and its Anti Bacterial Activity of Dalfampridine Genotoxic Impurity 4-Amino Pyridine N-Oxide.

- Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. bioRxiv.

- A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action. The Journal of General Physiology.

- 4-Aminopyridine. Tocris Bioscience.

- 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries. British Journal of Pharmacology.

- In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative. Clinical and Experimental Pharmacology and Physiology.

- Effects of 4-aminopyridine on action potentials generation in mouse sinoauricular node strips. Journal of Pharmacological Sciences.

- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.

- Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research.

- Electrophysiological effects of 4-aminopyridine on fictive locomotor activity of the rat spinal cord in vitro. Acta Neurochirurgica Supplement.

- Physiological effects of 4-aminopyridine on demyelinated mammalian motor and sensory fibers. Annals of Neurology.

- 4-Aminopyridine N-oxide. CymitQuimica.

- 4-Aminopyridine N-oxide | 3535-75-9 | FA17842. Biosynth.

- Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids.

- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. MDPI.

- 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases.

- 4-Aminopyridine N-Oxide | CAS 3535-75-9. Santa Cruz Biotechnology.

- Broad-Spectrum Effects of 4-Aminopyridine to Modulate Amyloid β1–42-Induced Cell Signaling and Functional Responses in Human Microglia. The Journal of Neuroscience.

- 4-Aminopyridine N-Oxide | CAS No. 3535-75-9. Clearsynth.

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.

Sources

- 1. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Electrophysiological effects of 4-aminopyridine on fictive locomotor activity of the rat spinal cord in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiological effects of 4-aminopyridine on demyelinated mammalian motor and sensory fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. clearsynth.com [clearsynth.com]

- 8. 4-Aminopyridine N-oxide | CymitQuimica [cymitquimica.com]

- 9. biosynth.com [biosynth.com]

- 10. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 4-Aminopyridine N-oxide

Abstract

This technical guide provides a comprehensive overview of the methodologies and strategic considerations for assessing the in vitro metabolic stability of 4-aminopyridine N-oxide. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles of metabolic stability assays, offers detailed, self-validating experimental protocols, and explains the scientific rationale behind key procedural steps. By integrating field-proven insights with established scientific principles, this guide aims to equip researchers with the necessary tools to generate robust and reliable data, crucial for the preclinical assessment of drug candidates. We will explore the roles of various enzymatic systems, primarily cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes, in the biotransformation of N-oxide compounds and provide a framework for data interpretation and its implications for drug development.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its pharmacokinetic profile. A key determinant of a drug's oral bioavailability, half-life, and potential for drug-drug interactions is its metabolic stability.[1][2] The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the cytochrome P450s (CYPs), work to modify xenobiotics, rendering them more water-soluble for excretion.[3][4] Therefore, an early understanding of a compound's susceptibility to hepatic metabolism is paramount for guiding medicinal chemistry efforts and mitigating the risk of late-stage failures.[1][5]

In vitro metabolic stability assays serve as a cornerstone of early drug discovery, offering a high-throughput and cost-effective means to rank-order compounds based on their metabolic liabilities.[3][6] These assays typically utilize subcellular fractions, such as liver microsomes, or intact cellular systems like hepatocytes, to simulate the metabolic environment of the liver.

The Unique Case of 4-Aminopyridine N-oxide

4-Aminopyridine is a potassium channel blocker used to improve walking in patients with multiple sclerosis.[7][8][9] Its N-oxide derivative, 4-aminopyridine N-oxide, represents a class of compounds with distinct physicochemical and metabolic properties. N-oxide functionalities are common in drug metabolism, often formed as metabolites of tertiary amines, and can also be present in parent drug structures.[10] The metabolic fate of N-oxides is of particular interest as they can be subject to both further oxidation and reduction back to the parent amine, creating a complex metabolic profile.[10] Understanding the metabolic stability of 4-aminopyridine N-oxide is therefore crucial for predicting its pharmacokinetic behavior and potential as a therapeutic agent or a metabolite of 4-aminopyridine. Studies have shown that the metabolism of similar compounds can involve N-oxide reduction.[11] For instance, the metabolism of [18F]3-fluoro-4-aminopyridine ([18F]3F4AP) has been shown to be readily metabolized by CYP2E1, with one of its primary metabolites being 3F4AP N-oxide.[12]

This guide will provide a detailed exploration of the experimental approaches to determine the in vitro metabolic stability of 4-aminopyridine N-oxide, focusing on liver microsomal and hepatocyte-based assays.

Foundational Concepts: The Enzymology of N-Oxide Metabolism

The metabolism of 4-aminopyridine N-oxide is likely governed by two major classes of enzymes:

-

Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases is responsible for the phase I metabolism of a vast array of drugs.[4][13] CYPs can catalyze a variety of oxidative reactions, including N-oxidation.[13] Furthermore, under certain conditions, CYPs can also facilitate reductive reactions.

-

Flavin-Containing Monooxygenases (FMOs): FMOs are another class of phase I enzymes that specialize in the oxidation of soft nucleophiles, particularly nitrogen- and sulfur-containing compounds.[14] They are known to be involved in the N-oxidation of many xenobiotics.[14]

The interplay between these enzyme systems will ultimately determine the metabolic fate of 4-aminopyridine N-oxide. Therefore, our experimental design must be capable of elucidating the contributions of each.

Experimental Design: A Self-Validating Approach to Metabolic Stability Assessment

A robust experimental design is the bedrock of trustworthy data. For in vitro metabolic stability assays, this means incorporating a system of controls that validates the assay's performance and ensures the reliability of the results.

The Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum, rich in CYP enzymes and FMOs, making them an excellent first-line tool for assessing phase I metabolic stability.[1][3]

Workflow for Microsomal Stability Assay

Caption: Workflow of the liver microsomal stability assay.

Detailed Protocol: Human Liver Microsome Stability Assay

-

Preparation of Reagents:

-

Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution of 1 M potassium phosphate buffer and dilute to 100 mM. Ensure the pH is precisely 7.4, as enzyme activity is pH-sensitive.[15]

-

Test Compound Stock Solution: Prepare a 10 mM stock solution of 4-aminopyridine N-oxide in a suitable organic solvent (e.g., DMSO or acetonitrile). The final concentration of the organic solvent in the incubation should be kept below 1% to avoid significant inhibition of enzyme activity.[6]

-

Human Liver Microsomes (HLM): Thaw cryopreserved HLMs (e.g., from a commercial supplier) rapidly in a 37°C water bath and immediately place on ice.[16] Dilute the microsomes to a final protein concentration of 1 mg/mL in phosphate buffer.

-

NADPH Regenerating System: To ensure a sustained supply of the essential cofactor NADPH, a regenerating system is used.[17] A common system consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[15]

-

-

Incubation Procedure:

-

Pre-warm the HLM suspension and the test compound working solution to 37°C.

-

In a 96-well plate, combine the HLM suspension and the test compound working solution to achieve a final microsomal protein concentration of 0.5 mg/mL and a final 4-aminopyridine N-oxide concentration of 1 µM.[6][15]

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

For the negative control, substitute the NADPH regenerating system with phosphate buffer.[15] This is a critical step to account for any non-enzymatic degradation of the compound.

-

Incubate the plate at 37°C with gentle shaking.

-

-

Time-Point Sampling and Reaction Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[15]

-

Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.[3] The cold acetonitrile serves to precipitate the proteins and halt all enzymatic activity. The internal standard is crucial for accurate quantification by LC-MS/MS.

-

-

Sample Processing and Analysis:

Data Presentation: Example Incubation Conditions

| Parameter | Condition | Rationale |

| Test Compound Conc. | 1 µM | A concentration well below the expected Km to ensure first-order kinetics.[6] |

| Microsomal Protein Conc. | 0.5 mg/mL | A standard concentration that provides sufficient enzymatic activity for most compounds.[15] |

| Incubation Temperature | 37°C | Mimics physiological temperature.[15] |

| pH | 7.4 | Optimal pH for most CYP enzymes.[15] |

| Time Points | 0, 5, 15, 30, 45, 60 min | Provides a sufficient time course to determine the rate of metabolism.[15] |

| Negative Control | -NADPH | Differentiates enzymatic from non-enzymatic degradation.[15] |

| Positive Control | Verapamil, Dextromethorphan | Ensures the metabolic competency of the microsomal preparation.[3] |

The Hepatocyte Stability Assay

While microsomes are excellent for studying phase I metabolism, they lack the full complement of phase II (conjugation) enzymes and the cellular context of an intact cell.[18] Hepatocytes, as whole liver cells, contain both phase I and phase II enzymes, as well as the necessary cofactors, providing a more comprehensive picture of hepatic metabolism.[18][19]

Workflow for Hepatocyte Stability Assay

Caption: Workflow of the hepatocyte stability assay.

Detailed Protocol: Cryopreserved Human Hepatocyte Stability Assay

-

Preparation of Reagents:

-

Hepatocyte Incubation Medium: Use a specialized medium, such as Williams' Medium E, supplemented to maintain cell viability.[5]

-

Cryopreserved Human Hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's protocol. Perform a cell viability assessment (e.g., trypan blue exclusion) to ensure the health of the cells.

-

Test Compound Stock Solution: Prepare as described for the microsomal assay.

-

-

Incubation Procedure:

-

Prepare a hepatocyte suspension in the incubation medium at a density of 0.5-1 x 10^6 viable cells/mL.[5][20]

-

Add the test compound to the hepatocyte suspension to achieve the desired final concentration (e.g., 1 µM).

-

For the negative control, use heat-inactivated hepatocytes to account for non-enzymatic degradation and binding to cellular components.[5]

-

Incubate the cell suspension at 37°C in a humidified incubator with 5% CO2, with gentle agitation to keep the cells in suspension.[18]

-

-

Time-Point Sampling and Reaction Quenching:

-

Sample Processing and Analysis:

-

Process and analyze the samples by LC-MS/MS as described for the microsomal assay.

-

Data Presentation: Example Hepatocyte Assay Conditions

| Parameter | Condition | Rationale |

| Test Compound Conc. | 1 µM | A standard concentration for initial screening. |

| Hepatocyte Density | 0.5 x 10^6 cells/mL | A common cell density that provides a good balance of metabolic activity and cell viability.[20] |

| Incubation Temperature | 37°C | Physiological temperature.[18] |

| Time Points | 0, 15, 30, 60, 90, 120 min | Allows for the determination of the metabolic rate over a longer duration than microsomal assays.[5] |

| Negative Control | Heat-Inactivated Hepatocytes | Accounts for non-enzymatic degradation and non-specific binding.[5] |

| Positive Control | Testosterone, Ethoxycoumarin | Validates the metabolic activity of both phase I and phase II enzymes in the hepatocytes.[21] |

Data Analysis and Interpretation: From Raw Data to Actionable Insights

The primary output of a metabolic stability assay is the disappearance of the parent compound over time. This data is then used to calculate key parameters that describe the compound's metabolic fate.

-

Calculating the Half-Life (t½):

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of this plot is the elimination rate constant (k).

-

The half-life is calculated using the equation: t½ = 0.693 / k

-

-

Calculating Intrinsic Clearance (CLint):

-

Intrinsic clearance is a measure of the metabolic capacity of the liver for a particular compound, independent of physiological factors like blood flow.

-

For microsomal assays, CLint is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein)

-

For hepatocyte assays, CLint is calculated as: CLint (µL/min/10^6 cells) = (0.693 / t½) x (incubation volume / number of hepatocytes in 10^6) [20]

-

Interpreting the Results:

The calculated half-life and intrinsic clearance values allow for the classification of 4-aminopyridine N-oxide's metabolic stability.

| Stability Category | Half-Life (minutes) | Intrinsic Clearance (µL/min/mg protein) |

| High | > 60 | < 12 |

| Moderate | 30 - 60 | 12 - 58 |

| Low | < 30 | > 58 |

Note: These are general ranges and can vary depending on the specific assay conditions and the laboratory.

A high metabolic stability (long half-life, low clearance) is often a desirable property for a drug candidate, as it may lead to a longer duration of action and a lower dosing frequency. Conversely, low metabolic stability may indicate rapid clearance from the body, potentially requiring higher or more frequent doses.

Advanced Considerations and Troubleshooting

-

Metabolite Identification: Beyond determining the rate of parent compound disappearance, identifying the major metabolites of 4-aminopyridine N-oxide is crucial. High-resolution mass spectrometry can be employed to elucidate the structures of the metabolites formed.

-

Reaction Phenotyping: To identify the specific CYP enzymes responsible for the metabolism of 4-aminopyridine N-oxide, reaction phenotyping studies can be conducted using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in HLM incubations.[7][8]

-

Non-Specific Binding: Highly lipophilic compounds can bind non-specifically to the plasticware and microsomal proteins, leading to an overestimation of metabolic clearance. This can be assessed by comparing the compound concentration at time zero in the presence and absence of microsomes.

-

Solubility Issues: Poor aqueous solubility of the test compound can lead to inaccurate results. Ensure that the final concentration of the compound in the incubation is below its solubility limit.

Conclusion: A Holistic Approach to Metabolic Stability Assessment

The in vitro metabolic stability of 4-aminopyridine N-oxide is a critical parameter that will significantly influence its potential as a drug candidate. By employing a well-designed and self-validating experimental approach, utilizing both liver microsomes and hepatocytes, researchers can gain a comprehensive understanding of its metabolic fate. The data generated from these studies will not only guide the optimization of its chemical structure but also provide valuable insights for predicting its in vivo pharmacokinetic properties. This technical guide provides a robust framework for conducting these essential studies, empowering drug development professionals to make informed decisions and advance the most promising candidates toward the clinic.

References

-

ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

-

AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

-

protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

-

Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

-

National Institutes of Health. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Available from: [Link]

-

Domainex. Hepatocyte Stability Assay. Available from: [Link]

-

Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

-

AxisPharm. Hepatocyte Stability Assay Test. Available from: [Link]

-

Mercell. metabolic stability in liver microsomes. Available from: [Link]

-

PubMed. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Available from: [Link]

-

PubMed. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. Available from: [Link]

-

National Institutes of Health. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PMC. Available from: [Link]

-

PubMed. Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines. II. Investigations in vivo. Available from: [Link]

-

PubMed. The Metabolism of Pyrazoloacridine (NSC 366140) by Cytochromes p450 and Flavin Monooxygenase in Human Liver Microsomes. Available from: [Link]

-

National Institutes of Health. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Available from: [Link]

-

U.S. Food and Drug Administration. Guidance for Industry. Available from: [Link]

-

U.S. Food and Drug Administration. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available from: [Link]

-

MDPI. Application of In Vitro Metabolism Activation in High-Throughput Screening. Available from: [Link]

-

ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Available from: [Link]

-

Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Available from: [Link]

-

ResearchGate. The in vitro metabolic stability study of the selected compounds. Available from: [Link]

-

MDPI. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Available from: [Link]

-

ResearchGate. (PDF) The action of cytochrome p450 enzymes and flavin- containing monooxygenases on the N-oxide of pyrrolizidine alkaloid monocrotaline. Available from: [Link]

-

ResearchGate. (PDF) Redetermination of 4-cyanopyridine N-oxide. Available from: [Link]

-

International Journal of Pharmaceutical Compounding. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Available from: [Link]

-

National Institutes of Health. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. Available from: [Link]

-

PubMed. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. Available from: [Link]

-

MDPI. The Impact of Inorganic Systems and Photoactive Metal Compounds on Cytochrome P450 Enzymes and Metabolism: From Induction to Inhibition. Available from: [Link]

-

CORE. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Available from: [Link]

-

ResearchGate. Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Available from: [Link]

-

Royal Society of Chemistry. Analytical Methods. Available from: [Link]

Sources

- 1. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]

- 2. mdpi.com [mdpi.com]

- 3. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 6. mercell.com [mercell.com]

- 7. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 18. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 19. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]

- 20. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 21. Metabolic Stability Assays [merckmillipore.com]

Navigating the Preclinical Safety Landscape of 4-Aminopyridine Derivatives: A Technical Guide for Drug Development Professionals

Foreword: A Note on Chemical Analogs

This guide provides a comprehensive overview of the safety and toxicity profile of 4-aminopyridin-1-ium-1-olate hydrochloride. Due to a lack of extensive publicly available data on this specific salt, this document leverages the substantial body of research available for its parent compound, 4-aminopyridine (4-AP) , also known as fampridine or dalfampridine. The structural similarity allows for a robust and scientifically grounded predictive assessment of the hydrochloride salt's potential toxicological profile. All discussions and protocols are presented with the explicit understanding that 4-AP is used as a primary surrogate. Researchers are advised to conduct bridging studies to confirm these toxicological endpoints for the specific hydrochloride salt.

Executive Summary: The Profile of a Potassium Channel Blocker

4-Aminopyridine is a potassium channel blocker that enhances neuronal signal conduction, a mechanism that has led to its approval for improving walking in patients with multiple sclerosis.[1][2][3][4][5] However, this same mechanism of action is intrinsically linked to its toxicological profile, which is characterized by central nervous system (CNS) hyperexcitability.[2][4][5] Understanding this dual nature is paramount for any drug development program involving 4-AP derivatives. This guide will dissect the known safety parameters of 4-AP, provide detailed protocols for essential toxicity assessments, and offer insights into the rationale behind these experimental designs.

Core Mechanism of Toxicity: A Double-Edged Sword

The primary mechanism of action for 4-aminopyridine involves the blockade of voltage-gated potassium channels in neurons.[2][4][5] This action prolongs the action potential duration, leading to an increased influx of calcium at the presynaptic terminal and subsequently enhancing the release of neurotransmitters like acetylcholine and dopamine.[2] While beneficial in demyelinated neurons, this widespread potentiation of synaptic transmission can lead to a predictable set of adverse effects when homeostatic balance is disrupted.

Caption: Mechanism of 4-Aminopyridine Toxicity.

Non-Clinical Toxicology Profile of 4-Aminopyridine

A thorough understanding of a compound's toxicity is built upon a tiered approach, starting with acute assessments and progressing to chronic and specialized endpoints. The following sections summarize the known data for 4-AP.

Acute Toxicity

Acute toxicity studies are foundational, providing critical information on the potential dangers of short-term exposure and guiding dose selection for longer-term studies.[6][7][8] 4-Aminopyridine is classified as having high acute toxicity.[9][10][11][12]

| Endpoint | Species | Route | Value | Classification | Reference |

| LD50 | Rat (male) | Oral | 14 mg/kg | Fatal if swallowed | [1] |

| LD50 | Rat (female) | Oral | 22 mg/kg | Fatal if swallowed | [1] |

| GHS Classification | - | Oral | - | Category 2 | [10] |

| GHS Classification | - | Dermal | - | Category 3 | [10] |

| GHS Classification | - | Inhalation | - | Category 3 | [10] |

Expert Insight: The low LD50 values underscore the narrow therapeutic index of 4-AP.[13] The primary clinical signs of acute toxicity are directly linked to its mechanism of action and include tremors, convulsions, ataxia, and respiratory distress, all indicative of CNS overstimulation.[14]

Subchronic and Chronic Toxicity

Repeated dose studies are essential to understand the effects of long-term exposure and to identify target organs.[7]

-

Key Findings: Long-term studies in dogs (1-year oral administration) revealed significant mortality at doses of 1.5 and 3 mg/kg/day.[14] The central nervous system was identified as the primary target organ for toxicity, with clinical signs including tremors, convulsions, and ataxia.[14] Subchronic studies in rats and dogs also pointed to neurological symptoms and changes in brain and liver weights.[3]

-

NOAEL: The No-Observed-Adverse-Effect-Level (NOAEL) in a subchronic rat study was determined to be 1.5 mg/kg/day.[3]

Expert Insight: The consistent observation of CNS-related effects across different species and study durations solidifies the understanding of the toxicological mechanism. The establishment of a NOAEL is a critical parameter for calculating a safe starting dose in human clinical trials.[15]

Genotoxicity

Genotoxicity assays are performed to assess the potential of a compound to damage genetic material.

-

Findings: 4-Aminopyridine has consistently tested negative in bacterial reverse mutation assays (Ames test), both with and without metabolic activation.[13] This indicates that the compound is not mutagenic in these test systems.[13]

Carcinogenicity

Long-term carcinogenicity studies are required to assess the cancer-causing potential of a drug candidate.

-

Findings: There are currently no human or definitive animal carcinogenicity data available for 4-aminopyridine.[13] The U.S. EPA has classified it as not classifiable as to human carcinogenicity (Group D) due to a lack of data.[13]

Reproductive and Developmental Toxicity

These studies investigate the potential effects on fertility and fetal development.

-

Findings: No evidence of embryotoxicity or developmental anomalies has been found in studies on rats and rabbits.[1] However, some in vitro data suggests that 4-AP can inhibit progesterone and estradiol production, which could theoretically impact reproductive function.[1] No malformations were observed in the offspring of rats treated via intraperitoneal injection.[13]

Recommended Experimental Protocols for a 4-AP Derivative

The following protocols represent a foundational suite of studies for assessing the safety of a novel 4-aminopyridine derivative. The choice of these specific assays is driven by the known profile of 4-AP, focusing on CNS effects and standard regulatory requirements.

In Vitro Cytotoxicity Assay (MTT Assay)

Rationale: This initial screening assay provides a rapid assessment of the compound's intrinsic ability to cause cell death. It helps in prioritizing compounds and estimating starting doses for in vivo studies. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16][17]

Methodology:

-

Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Create a serial dilution series ranging from, for example, 0.1 µM to 1000 µM.

-

Treatment: Remove the culture medium and add 100 µL of fresh medium containing the various concentrations of the test compound to the wells. Include vehicle-only controls and untreated controls.

-

Incubation: Incubate the plates for 24 or 48 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Caption: MTT Assay Workflow.

Acute Oral Toxicity Study (OECD 423: Acute Toxic Class Method)

Rationale: This in vivo study is a regulatory requirement to determine the acute toxicity of the compound and to classify it according to the Globally Harmonized System (GHS).[8] The acute toxic class method is used as it minimizes the number of animals required while still providing sufficient information for classification.

Methodology:

-

Animal Model: Use female Sprague-Dawley rats (8-12 weeks old), as they are often slightly more sensitive.

-

Acclimatization: Acclimatize animals for at least 5 days before the study.

-

Dosing: Administer the test compound by oral gavage in a stepwise procedure using the defined starting doses (e.g., 5, 50, 300, 2000 mg/kg). Start with a dose expected to be toxic.

-

Procedure: Dose 3 animals per step. The outcome of the first step determines the next dose (higher or lower).

-

Observations: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Pay special attention to signs of CNS toxicity (tremors, convulsions, changes in gait, etc.).

-

Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.

-

Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals.

-

Endpoint: The study endpoint is the classification of the substance into a GHS category based on the observed mortality at different dose levels.

A Comprehensive Safety Pharmacology and Toxicology Program

Beyond the initial acute studies, a full preclinical program should be designed to proactively identify potential liabilities.

Caption: Tiered Preclinical Safety Testing Strategy.

Handling and Safety Precautions

Given the high acute toxicity of 4-aminopyridine, stringent safety measures are mandatory when handling any of its derivatives.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses.[14] For handling powders, a NIOSH-approved N95 respirator is essential to prevent inhalation.[11][14]

-

Engineering Controls: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[11]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[18]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][12]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[18][19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion and Forward-Looking Remarks

The safety and toxicity profile of this compound is predicted to be dominated by its action as a potassium channel blocker, mirroring that of its parent compound, 4-aminopyridine. The primary toxicological concern is dose-related CNS hyperexcitability, which necessitates careful dose selection and monitoring in all non-clinical and clinical studies. The provided experimental protocols offer a robust framework for characterizing the safety of this and other 4-AP derivatives. A thorough and well-designed preclinical toxicology program is not merely a regulatory hurdle but a fundamental scientific necessity to ensure the safety of new therapeutic agents.

References

- A Laboratory Guide to Toxicity Testing. (2023-03-04). [Source Not Available].

- In vivo testing methods | Toxicology Class Notes. Fiveable.

-

Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. National Institutes of Health. [Link]

-

Safety Data Sheet. Biogen. [Link]

-

Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. National Institutes of Health. [Link]

-

Complex Mixtures: Methods for In Vivo Toxicity Testing. PubMed. [Link]

-

Cytotoxicity results of pyridine analogous in the MTT assessment. ResearchGate. [Link]

-

In vivo Toxicology. InterBioTox. [Link]

-

Synthesis of pyridine derivatives (5 and 6). ResearchGate. [Link]

-

Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Semantic Scholar. [Link]

-

In Vivo and in Vitro Toxicity Studies. Biogem. [Link]

-

Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine. PPRTV Library. [Link]

-

SAFETY DATA SHEET - 4-Aminopyridine. Fisher Scientific. [Link]

-

4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Arhiv za farmaciju. [Link]

-

4-Aminopyridine Toxicity: a Case Report and Review of the Literature. National Institutes of Health. [Link]

-

4-AMINOPYRIDINE FOR SYNTHESIS MSDS CAS-No.: 504-24-5 MSDS. Loba Chemie. [Link]

-

4-Aminopyridine. PubChem. [Link]

-

4-aminopyridine toxicity: a case report and review of the literature. PubMed. [Link]

-

4-Aminopyridine Toxicity: A Case Report and Review of the Literature. ResearchGate. [Link]

-

SAFETY DATA SHEET - 4-Aminopyridine. Fisher Scientific. [Link]

-

NIEHS Technical Report on the Reproductive, Developmental, and General Toxicity Studies of Pyrazinamide (CAS No. 98-96-4) Administered by Gavage to Swiss (CD-1®) Mice. National Center for Biotechnology Information. [Link]

Sources

- 1. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 2. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-aminopyridine toxicity: a case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. contractlaboratory.com [contractlaboratory.com]

- 7. In vivo Toxicology | InterBioTox [interbiotox.com]

- 8. biogem.it [biogem.it]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. lobachemie.com [lobachemie.com]

- 13. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 14. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 15. fiveable.me [fiveable.me]

- 16. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 4-Aminopyridine N-oxide Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-aminopyridine N-oxide hydrochloride. Intended for researchers, medicinal chemists, and formulation scientists, this document navigates the theoretical principles governing the compound's solubility, drawing on established physicochemical data of structural analogues. Recognizing the absence of publicly available quantitative solubility data for this specific salt, this guide presents a detailed, best-practice experimental protocol for its determination using the equilibrium shake-flask method. This enables research teams to generate reliable, in-house data crucial for applications ranging from synthetic chemistry to preclinical drug development.

Introduction and Scientific Context

4-Aminopyridine N-oxide is a derivative of 4-aminopyridine, a well-known potassium channel blocker. The introduction of the N-oxide functional group significantly alters the molecule's electronic properties and metabolic profile, making it a compound of interest for further investigation. The hydrochloride salt form is typically synthesized to improve handling and aqueous solubility, critical parameters for any biologically active compound.

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, directly influencing its dissolution rate, bioavailability, and suitability for various dosage forms[1]. For researchers working with 4-aminopyridine N-oxide hydrochloride, a thorough understanding of its behavior in different solvent systems is essential for:

-

Synthetic Chemistry: Selecting appropriate solvents for reaction, purification, and crystallization.

-

Analytical Chemistry: Preparing stock solutions and standards for methods like HPLC and LC-MS.

-

Pharmacology & Drug Discovery: Ensuring compound dissolution in biological media for in vitro and in vivo assays.

-

Formulation Science: Designing stable and effective drug delivery systems.

This guide addresses the current information gap by providing the foundational knowledge and practical methodology required to characterize the solubility of 4-aminopyridine N-oxide hydrochloride.

Physicochemical Properties and Theoretical Solubility Framework

The solubility of 4-aminopyridine N-oxide hydrochloride is governed by its molecular structure, its ionic nature, and the properties of the solvent.

Molecular Structure: C₅H₆N₂O·HCl Molecular Weight: 146.58 g/mol (approx.)

Key structural features influencing solubility include:

-

Pyridine Ring: A polar aromatic heterocycle.

-

Amino Group (-NH₂): A primary amine at the 4-position, capable of acting as both a hydrogen bond donor and acceptor. This group is strongly electron-donating.

-

N-Oxide Group (N⁺-O⁻): A highly polar functional group that increases polarity and hydrogen bonding capacity compared to the parent pyridine.

-

Hydrochloride Salt: The molecule is protonated, forming a salt with chloride as the counter-ion. This ionic character is the primary driver of solubility in polar solvents.

The Critical Role of pKa

The pH of the medium is the most critical factor controlling the aqueous solubility of this compound. The hydrochloride salt is the protonated form of the parent molecule. In solution, an equilibrium exists between the highly soluble, ionized form (the pyridinium ion) and the less soluble, neutral free base.

Caption: pH-dependent equilibrium of 4-aminopyridine N-oxide hydrochloride.

-

Pyridine N-oxide (Parent): The pKa of protonated pyridine N-oxide is approximately 0.8[2]. This indicates it is a very weak base.

-

4-Aminopyridine: The pKa of protonated 4-aminopyridine is 9.17[3]. The electron-donating amino group drastically increases the basicity of the ring nitrogen by over 8 orders of magnitude.

Expert Insight: The N-oxide oxygen atom is electron-withdrawing, which reduces the basicity of the ring nitrogen. Conversely, the 4-amino group is strongly electron-donating. Therefore, the pKa of 4-aminopyridine N-oxide is expected to be significantly higher than 0.8 but lower than 9.17. Based on Hammett correlations for substituted pyridine N-oxides, a pKa in the range of 3.5 to 5.0 is a reasonable starting estimate[4][5].

This estimated pKa means that at a physiological pH of 7.4, the compound will exist predominantly as the neutral, less soluble free base. To maintain solubility, the pH of the solution must be kept well below the pKa (ideally 1-2 pH units lower).

Qualitative Solubility Profile

While quantitative data is scarce, product data sheets for the free base, 4-aminopyridine N-oxide, consistently describe it as being soluble in polar solvents.

| Solvent | Qualitative Solubility of Free Base | Source(s) |

| Water | Soluble | [1][6] |

| Alcohol (e.g., Ethanol) | Soluble | [1][6] |

As a hydrochloride salt, it is expected to exhibit enhanced solubility in these polar protic solvents compared to its free base form. Conversely, its solubility is predicted to be low in non-polar organic solvents such as hexane, toluene, and diethyl ether.

Experimental Protocol for Quantitative Solubility Determination

To generate reliable data, the Equilibrium Shake-Flask Method is the gold standard, recommended by the OECD and other regulatory bodies[7]. This protocol is designed to achieve a saturated solution at equilibrium, providing the thermodynamic solubility value.

Caption: Standard workflow for the Shake-Flask solubility determination method.

Step-by-Step Methodology

-

Preparation of Solvent Media:

-

Prepare a series of aqueous buffers (e.g., citrate, phosphate) covering the desired pH range (e.g., pH 2, 4, 5, 6, 7, 7.4). Ensure the buffer strength is sufficient to resist pH shifts upon dissolution of the compound.

-

For organic solvents, use analytical grade (e.g., Methanol, Ethanol, DMSO, Acetonitrile).

-

-

Sample Preparation:

-

Add an excess amount of 4-aminopyridine N-oxide hydrochloride to a series of glass vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A starting point is 10-20 mg of solid in 1 mL of solvent.

-

Add the chosen solvent to each vial.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a constant temperature shaker or rotator (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined time to reach equilibrium. Causality: Insufficient time leads to an underestimation of solubility. A common duration is 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) in a preliminary experiment to confirm that the concentration has reached a plateau.

-

-

Sample Collection and Processing:

-

Allow the vials to stand briefly to let the excess solid settle.

-

Immediately withdraw a sample of the supernatant using a syringe.

-

Quickly attach a chemically resistant syringe filter (e.g., 0.22 µm PVDF or PTFE) and dispense the clear, saturated solution into a clean analysis vial. Causality: This step is crucial to remove all undissolved particulates, which would otherwise lead to a gross overestimation of solubility.

-

Accurately dilute the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, typically HPLC-UV or UV-Vis spectroscopy.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation and Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

The result is the equilibrium solubility at the specified pH and temperature, typically reported in mg/mL or mM.

-

It is best practice to perform each determination in triplicate to ensure reproducibility.

-

Data Presentation and Interpretation

The data generated from the protocol above should be summarized for clear interpretation.

Example Data Reporting Table

| Solvent System | Temperature (°C) | Measured pH (post-equilibration) | Solubility (mg/mL) ± SD | Solubility (mM) ± SD |

| 0.01 M HCl | 25 | 2.1 | [Experimental Value] | [Experimental Value] |

| 0.1 M Phosphate Buffer | 25 | 4.5 | [Experimental Value] | [Experimental Value] |

| 0.1 M Phosphate Buffer | 25 | 7.4 | [Experimental Value] | [Experimental Value] |

| Methanol | 25 | N/A | [Experimental Value] | [Experimental Value] |

| Ethanol | 25 | N/A | [Experimental Value] | [Experimental Value] |

| DMSO | 25 | N/A | [Experimental Value] | [Experimental Value] |

By plotting the aqueous solubility (on a log scale) against pH, a pH-solubility profile can be constructed. This profile is invaluable for predicting the compound's behavior in different environments, from acidic reaction conditions to the near-neutral pH of biological systems.

Conclusion

While published quantitative solubility data for 4-aminopyridine N-oxide hydrochloride is not currently available, a robust theoretical framework can be established based on its physicochemical properties and structural analogues. The compound is an ionizable molecule whose aqueous solubility is fundamentally dependent on pH. It is expected to be highly soluble in acidic conditions (pH < pKa) and in polar organic solvents, with solubility decreasing significantly as the pH approaches and exceeds its pKa.

This guide provides the necessary scientific context and a detailed, actionable experimental protocol for researchers to determine the solubility of 4-aminopyridine N-oxide hydrochloride with high confidence. The generation of this data is a critical step in advancing the scientific and developmental lifecycle of this compound.

References

- ResearchGate. (n.d.). Plot of pKa values of protonated pyridine N-oxides vs. the...

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

- ElectronicsAndBooks. (n.d.). A Comparison of Basicities of Substituted Pyridines and Pyridine N-Oxides.

-

PubChem. (n.d.). 4-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

- ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile | Request PDF.

- Jaffé, H. H., & Doak, G. O. (1955). The Basicities of Substituted Pyridines and their 1-Oxides. Journal of the American Chemical Society, 77(17), 4441–4444.

-

PubChem. (n.d.). 4-Aminopyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (2025). A Comprehensive Technical Guide to the Solubility of 4-Amino-3,5-dichloropyridine N-oxide.

-

Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

- ResearchGate. (n.d.). Pyridine N-Oxide.

- ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities.

Sources

- 1. biosynth.com [biosynth.com]

- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 3. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Aminopyridine N-oxide | CymitQuimica [cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Ascending Trajectory of 4-Aminopyridine N-Oxide and Its Derivatives: A Technical Guide for Drug Discovery

Abstract

This in-depth technical guide provides a comprehensive literature review of 4-aminopyridine N-oxide and its derivatives, tailored for researchers, scientists, and drug development professionals. We will navigate the synthetic landscapes, dissect the nuances of their biological activities, and elucidate the critical role of the N-oxide functionality in modulating their pharmacological profiles. This guide moves beyond a mere recitation of facts to offer field-proven insights into the causality behind experimental choices and to establish a framework for the rational design of novel therapeutics based on this versatile scaffold.

Introduction: The Emergence of a Privileged Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of an amino group at the 4-position confers unique electronic properties and biological activities, as exemplified by the clinical use of 4-aminopyridine (4-AP) for neurological disorders.[2] The further addition of an N-oxide moiety to the pyridine nitrogen dramatically alters the molecule's physicochemical properties, including its electronic distribution, basicity, and solubility, thereby opening new avenues for drug design and development.[3]

The N-oxide group is not merely a passive modification; it actively participates in shaping the molecule's reactivity and biological interactions. It acts as a strong π-donor, increasing electron density at the 2-, 4-, and 6-positions, while also functioning as a σ-acceptor.[3] This dual electronic nature makes the pyridine ring more susceptible to a variety of chemical transformations, facilitating the synthesis of a diverse library of derivatives.[3] From a pharmacological perspective, the N-oxide can enhance aqueous solubility, modulate membrane permeability, and serve as a bioisosteric replacement for other functional groups, such as the carbonyl group, by forming critical hydrogen bonding networks with biological targets.[4][5] Furthermore, the potential for in vivo reduction of the N-oxide group opens up possibilities for designing hypoxia-activated prodrugs, particularly relevant in oncology.[3]

This guide will explore the synthesis, biological evaluation, and structure-activity relationships of 4-aminopyridine N-oxide and its derivatives, providing a robust foundation for future research and development in this exciting field.

Synthetic Strategies: Accessing the 4-Aminopyridine N-Oxide Core and Its Analogs

The synthesis of 4-aminopyridine N-oxide and its derivatives can be approached through several key pathways, primarily revolving around the formation of the N-oxide and the introduction or modification of the amino group and other ring substituents.

Synthesis of the Parent 4-Aminopyridine N-Oxide

A common and efficient method for the preparation of the parent 4-aminopyridine N-oxide involves a multi-step synthesis starting from pyridine. A typical reaction sequence is outlined below:

Caption: General synthetic scheme for 4-aminopyridine N-oxide.

A widely employed method involves the reduction of 4-nitropyridine-N-oxide.[6] This precursor is typically synthesized by the nitration of pyridine-N-oxide. The subsequent reduction of the nitro group can be achieved using various reducing agents, with iron powder in the presence of mineral acids like hydrochloric or sulfuric acid being a common choice, often providing good yields of 4-aminopyridine.[6]

Synthesis of Ring-Substituted Derivatives

The synthesis of derivatives with substituents on the pyridine ring often utilizes substituted pyridine starting materials or involves electrophilic substitution reactions on the 4-aminopyridine N-oxide core. The presence of the N-oxide group activates the 2- and 4-positions towards electrophilic attack.

Synthesis of N-Substituted Derivatives

Modification of the 4-amino group provides a facile route to a diverse range of derivatives with potentially altered biological activities.

The acylation of the amino group can be achieved using various acylating agents such as acid chlorides or anhydrides. This reaction can be catalyzed by bases like 4-(dimethylamino)pyridine (DMAP). For instance, crude 4-aminopyridine can be acetylated with acetic anhydride to produce 4-acetylaminopyridine.[6]

Direct N-alkylation of 4-aminopyridine can be challenging due to the potential for quaternization of the pyridine nitrogen. A more controlled approach involves the N-alkylation of N-Boc-protected 4-aminopyridine, followed by deprotection to yield the desired N-alkylated derivative.[7]

Biological Activities and Therapeutic Potential

4-Aminopyridine N-oxide and its derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Modulation of Potassium Channels and Neurodegenerative Diseases

The parent compound, 4-aminopyridine, is a known non-selective blocker of voltage-gated potassium (KV) channels.[2] This activity is the basis for its therapeutic use in improving motor function in patients with multiple sclerosis. By blocking KV channels, 4-AP prolongs the action potential, leading to an increased influx of calcium at the presynaptic terminal and enhanced neurotransmitter release. The N-oxide derivatives are also being investigated as potential modulators of these channels. The introduction of the N-oxide can influence the compound's interaction with the channel, potentially leading to altered potency and selectivity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of 4-aminopyridine N-oxide and its derivatives.

Table 1: Antibacterial Activity of 4-Aminopyridine N-Oxide

| Microorganism | Zone of Inhibition (mm) at 100µg/ml |

| Escherichia coli | Effective |

| Pseudomonas aeruginosa | Effective |

| Bacillus subtilis | Effective |

| Staphylococcus aureus | Effective |

Data synthesized from a study by[8]. The term "Effective" indicates substantial antibacterial activity was observed, though specific zone of inhibition measurements were not consistently provided in a comparable format across all sources.

The synthesized 4-aminopyridine N-oxide at a concentration of 100µg/ml has shown significant antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, although its activity is reported to be less than the standard drug gentamicin.[8] The mechanism of antibacterial action is an area of active investigation, but it is plausible that these compounds interfere with essential cellular processes in bacteria.[8]

Anticancer Potential

The pyridine scaffold is present in numerous anticancer drugs, and derivatives of 4-aminopyridine are being explored for their antiproliferative activities.[9][10] The N-oxide functionality can play a crucial role in this context. As mentioned earlier, the hypoxic environment of solid tumors can facilitate the reduction of the N-oxide, potentially leading to the generation of cytotoxic species in a targeted manner.[4] Furthermore, amino acid conjugates of aminopyridine have been synthesized and evaluated as potential anticancer agents, showing promising results in in vitro studies.[11]

Enzyme Inhibition

Derivatives of aminopyridines have been investigated as inhibitors of various enzymes. For instance, aminopyridine derivatives have been explored as potential inhibitors of BACE1, an enzyme implicated in Alzheimer's disease.[12] Additionally, alkylamino derivatives of 4-aminomethylpyridine have been identified as potent inhibitors of copper-containing amine oxidases.[13] The N-oxide group, with its ability to form strong hydrogen bonds, can act as a bioisosteric replacement for a carbonyl group, enabling favorable interactions with the active sites of enzymes.[5]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of 4-aminopyridine N-oxide derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.

A key aspect of the SAR of these compounds is the nature and position of substituents on the pyridine ring and the amino group. For example, in the context of antimicrobial activity, the introduction of certain heterocyclic moieties to the 4-aminopyridine scaffold has been shown to enhance antibacterial efficacy.[14]

The N-oxide group itself is a critical determinant of activity. Its polarity and ability to engage in hydrogen bonding can significantly influence how the molecule interacts with its biological target.[3][5] Furthermore, the electronic effects of the N-oxide can modulate the reactivity and binding affinity of the entire molecule.[3]

Experimental Protocols

To facilitate further research in this area, this section provides representative, detailed experimental protocols for the synthesis of 4-aminopyridine N-oxide and a key intermediate.

Synthesis of 4-Nitropyridine-N-Oxide (Intermediate)

Causality: The nitration of pyridine-N-oxide is a critical step to introduce a functional group at the 4-position that can be subsequently reduced to the desired amino group. The use of a strong acid mixture (sulfuric and nitric acid) is necessary to achieve efficient nitration of the electron-rich pyridine-N-oxide ring.

Protocol:

-

To a stirred solution of pyridine-N-oxide in concentrated sulfuric acid, add fuming nitric acid dropwise while maintaining the temperature below 100°C.

-

After the addition is complete, heat the reaction mixture at 100°C for 2 hours.

-

Cool the mixture to room temperature and pour it onto crushed ice.

-